![molecular formula C30H27ClN6O2 B13756306 N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1) CAS No. 7194-50-5](/img/structure/B13756306.png)
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide–hydrogen chloride (1/1) is a complex organic compound that features both imidazole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide typically involves the reaction of naphthalene-2,7-dicarboxylic acid with 3-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
The major products formed from these reactions include imidazolone derivatives, dihydro derivatives, and substituted aromatic compounds .
Scientific Research Applications
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea
- 1,3-Bis(2,6-bis(pentan-3-yl)phenyl)-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl
Uniqueness
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide is unique due to its combination of imidazole and naphthalene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
7194-50-5 |
|---|---|
Molecular Formula |
C30H27ClN6O2 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
2-N,7-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C30H26N6O2.ClH/c37-29(35-25-5-1-3-20(17-25)27-31-11-12-32-27)22-9-7-19-8-10-23(16-24(19)15-22)30(38)36-26-6-2-4-21(18-26)28-33-13-14-34-28;/h1-10,15-18H,11-14H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);1H |
InChI Key |
XTQPQRJVXJJBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CC(=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


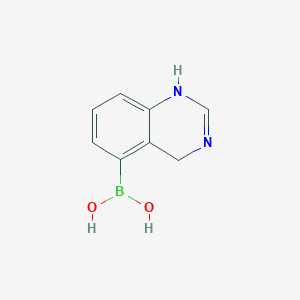
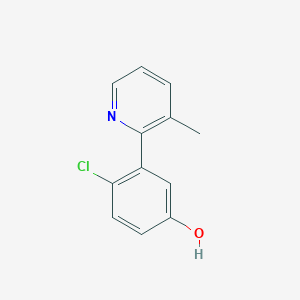
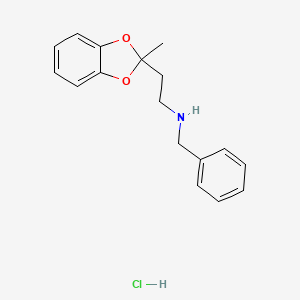
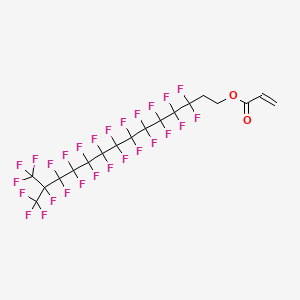
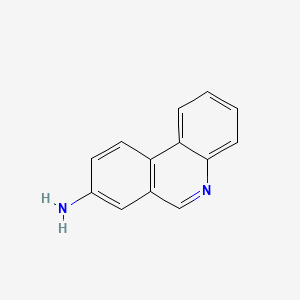
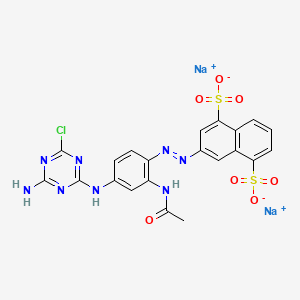
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

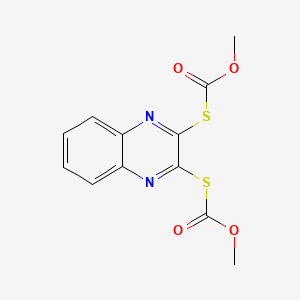

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
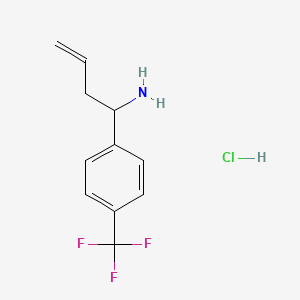
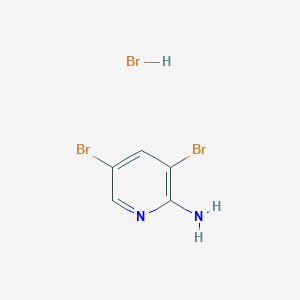
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
